molecular formula C16H17FN4O2S B3000199 N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide CAS No. 946353-91-9

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide

Cat. No.: B3000199
CAS No.: 946353-91-9
M. Wt: 348.4
InChI Key: UUAWMSVAGKLBCF-UHFFFAOYSA-N
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Description

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide is a useful research compound. Its molecular formula is C16H17FN4O2S and its molecular weight is 348.4. The purity is usually 95%.
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Biological Activity

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide is a synthetic compound belonging to the thienopyrazole class, which has gained attention for its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C17H19FN4O3SC_{17}H_{19}FN_{4}O_{3}S. The structure features a thieno[3,4-c]pyrazole core, which is characterized by the following:

  • Thieno[3,4-c]pyrazole core : This heterocyclic structure is known for its diverse biological activities.
  • Fluorophenyl group : Enhances the compound's chemical reactivity and potential interactions with biological targets.
  • Propyloxamide moiety : Contributes to the compound's pharmacological properties.

The biological activity of this compound is hypothesized to involve modulation of specific enzymes or receptors. The compound may interact with active sites or alter the conformations of these biological targets, leading to changes in cellular signaling pathways. This interaction can potentially inhibit or activate various cellular processes.

Pharmacological Properties

The compound's pharmacological properties have been investigated in several studies. Notable findings include:

  • Antitumor Activity : Research has indicated that compounds similar to this compound exhibit significant antitumor effects against various cancer cell lines. For instance, studies have shown that thienopyrazole derivatives can inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting specific kinases involved in tumor progression .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes related to cancer cell proliferation. For example, it may affect the activity of EGFR (epidermal growth factor receptor) mutations commonly associated with NSCLC .

Case Studies

  • Cell Line Studies : In vitro assays using cancer cell lines such as A549 and NCI-H1975 demonstrated that thienopyrazole derivatives exhibit cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were recorded as low as 0.297 μM for some derivatives .
  • Mechanistic Insights : Further studies suggested that modifications in the side chains of thienopyrazole compounds could enhance their activity against specific cancer types. For instance, compounds with halogen substitutions showed increased potency compared to those with longer or branched side chains .

Data Table

PropertyValue
Molecular FormulaC17H19FN4O3S
Antitumor IC50 (A549)>50 μM
Antitumor IC50 (NCI-H1975)0.297 μM
Mechanism of ActionEGFR inhibition
SolubilityModerate in polar solvents

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-2-7-18-15(22)16(23)19-14-12-8-24-9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAWMSVAGKLBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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